molecular formula C32H22O10 B1672240 Isoginkgetin CAS No. 548-19-6

Isoginkgetin

Cat. No. B1672240
CAS RN: 548-19-6
M. Wt: 566.5 g/mol
InChI Key: HUOOMAOYXQFIDQ-UHFFFAOYSA-N
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Description

Isoginkgetin is a natural biflavonoid found in Ginkgo Biloba and other organisms . It has been identified as a potent inhibitor of matrix metalloproteinase 9 (MMP-9) and has roles as an EC 3.4.24.35 (gelatinase B) inhibitor, an antineoplastic agent, and a plant metabolite . It has been shown to sensitize cancer cells to apoptosis via disruption of lysosomal homeostasis and impaired protein clearance .


Molecular Structure Analysis

The molecular formula of Isoginkgetin is C32H22O10 . It is a biflavonoid and an aromatic ether, functionally related to a 5,7-dihydroxy-4’-methoxyflavone .


Chemical Reactions Analysis

Isoginkgetin has been found to inhibit splicing both in vivo and in vitro at similar micromolar concentrations . It appears to do so by preventing stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein, resulting in accumulation of the prespliceosomal A complex .


Physical And Chemical Properties Analysis

Isoginkgetin has a molecular weight of 566.51 g/mol . It is a solid at room temperature and has a density of 1.506 . Its melting point is 355℃ .

Scientific Research Applications

  • Cancer Prevention

    • Application: Isoginkgetin is known as a general pre-mRNA splicing inhibitor and has been implicated in research as a new avenue for the development of new anticancer drugs .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Neurodegenerative Diseases

    • Application: Isoginkgetin has shown potential in the treatment of neurodegenerative diseases .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Cardiovascular Diseases

    • Application: Isoginkgetin has shown potential in the treatment of cardiovascular diseases .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Anti-inflammatory

    • Application: Isoginkgetin has potential anti-inflammatory activity .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Antioxidant

    • Application: Isoginkgetin has potential antioxidant activity .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Antimicrobial

    • Application: Isoginkgetin has potential antimicrobial, especially antiviral, activity .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Immunomodulatory

    • Application: Isoginkgetin is considered as an active molecule in many medicinal plants and plant-based extracts. Its activity is associated with immunomodulatory effects .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Antidiarrheal Agent

    • Application: Isoginkgetin was found to be a more potent CES2 inhibitor than loperamide, a marketed antidiarrheal agent used to alleviate intestinal toxicity caused by irinotecan. Thus, it could serve as a target agent for the development of new antidiarrheal agents .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Proteasome Inhibition

    • Application: Isoginkgetin inhibits the activity of the 20S proteasome, induces apoptosis and activates autophagy .
    • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Application: A derivative of Isoginkgetin, IP2, has been shown to enhance the adaptive immune response against tumor antigens .
  • Results: IP2 increases PTP-derived antigen presentation in cancer cells in vitro and impairs tumor growth in vivo. IP2 action is long-lasting and dependent on the CD8+ T cell response against TAs .
  • Application: Isoginkgetin is known to inhibit the activities of Akt, NF-κB and MMP-9 .
  • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Application: Isoginkgetin inhibits the activity of the 20S proteasome, induces apoptosis and activates autophagy .
  • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Application: Isoginkgetin is considered to possess antidiabetic activities .
  • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .
  • Application: Isoginkgetin is considered to possess antimicrobial activities .
  • Results: The outcomes of these studies are promising, but most of the current data are based on in silico or in vitro research .

Safety And Hazards

Isoginkgetin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOOMAOYXQFIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203271
Record name Isoginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoginkgetin

CAS RN

548-19-6
Record name Isoginkgetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoginkgetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoginkgetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name Isoginkgetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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